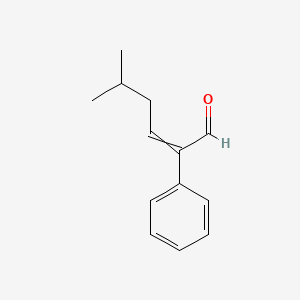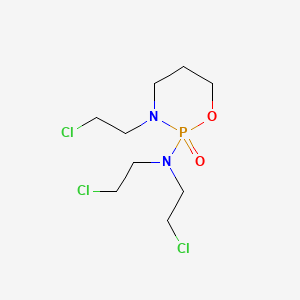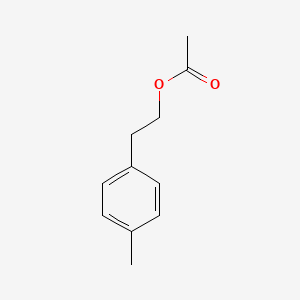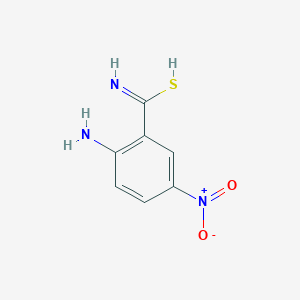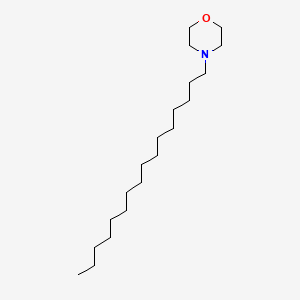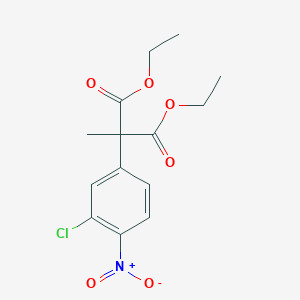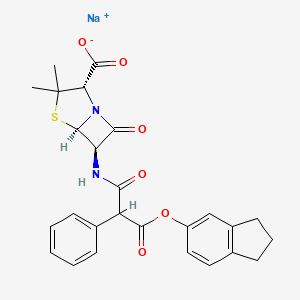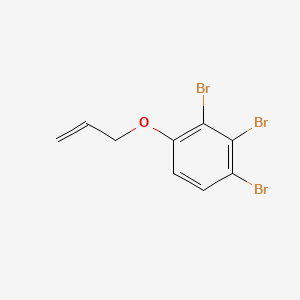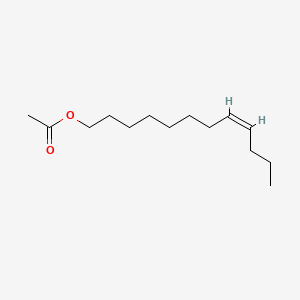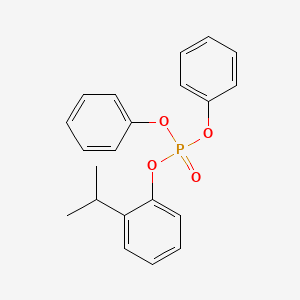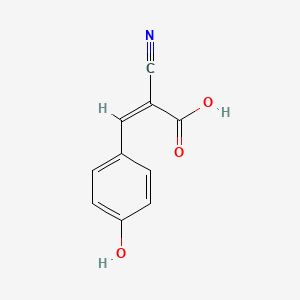
Tetramethyl disiloxane
Descripción general
Descripción
Tetramethyl disiloxane is a useful research compound. Its molecular formula is C4H14OSi2 and its molecular weight is 134.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetramethyl disiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl disiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Epoxy Curing Systems : Tetramethyl disiloxane derivatives are used as liquid epoxy curing agents in electronic packaging. They effectively lower the viscosity of epoxy systems, enabling higher filler loading and reducing thermal expansion coefficients. This enhances the mechanical properties of epoxy composites (Li & Xie, 2009).
Plasma Polymerization : The plasma polymerization of disiloxanes like tetramethyl disiloxane demonstrates varied reactivities among different siloxanes, influencing the chemical structure of polymerized products. This process is critical in the development of crosslinked polydimethylsiloxane-like structures (Cai, Fang, & Yu, 1992).
Synthesis of Novel Compounds : Tetramethyl disiloxane is central to the synthesis of various functionalized disiloxanes, leading to the production of unique poly(siloxane-urethane) copolymers with distinct properties (Pusztai, Nagy, & Wagner, 2012).
Thermal Rearrangement Studies : The thermal rearrangement of tetramethyl disiloxane derivatives has been explored, providing insights into the synthesis and behavior of these compounds under varying thermal conditions (Molchanova et al., 2005).
Copolymerization and Crosslinking : Tetramethyl disiloxane derivatives have been used in the preparation of copolymers like poly(methyl methacrylate-co-tetramethyl disiloxane), showcasing their potential in advanced material synthesis (Yang & Peppas, 1983).
Advanced Catalyst Studies : Studies on Ni(0) catalyzed oxidation of organosilanes to disiloxanes using air as an oxidant have shed light on efficient, high-yield routes for symmetrical disiloxanes from organosilanes (Lv et al., 2019).
Lithium-Ion Battery Research : Tetramethyl disiloxane-based additives in lithium-ion battery electrolytes have shown enhanced passivation and film-forming properties, indicating their potential in improving battery performance (Walkowiak et al., 2010).
Silica Nanoparticle Synthesis : Tetramethylsilane, a closely related compound, is used in the flame synthesis of silica nanoparticles. Understanding the reaction mechanism and the effect of various conditions on nanoparticle formation is crucial for improving synthesis processes (Karakaya et al., 2020).
Propiedades
IUPAC Name |
trimethyl(methylsilyloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14OSi2/c1-6-5-7(2,3)4/h6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUYVZLXJHWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl disiloxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



